4-Methoxybenzenesulfonic acid
Overview
Description
4-Methoxybenzenesulfonic acid is a chemical compound with the molecular formula C7H8O4S . It is a member of the arenesulfonic acid family .
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzenesulfonic acid consists of a benzene ring with a methoxy group (-OCH3) and a sulfonic acid group (-SO3H) attached . The InChI string representation of the molecule isInChI=1S/C7H8O4S/c1-11-6-2-4-7 (5-3-6)12 (8,9)10/h2-5H,1H3, (H,8,9,10)
. Physical And Chemical Properties Analysis
4-Methoxybenzenesulfonic acid has a molecular weight of 188.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 188.01432991 g/mol . The topological polar surface area is 72 Ų . The heavy atom count is 12 .Scientific Research Applications
Polymer Synthesis and Characterization
- Water Soluble Conducting Polymers : 4-Methoxybenzenesulfonic acid has been used in the synthesis of water-soluble conducting polymers, specifically poly (3-amino-4-methoxybenzenesulfonic acid). This polymer exhibits conductivity and is fully soluble in water, making it significant in applications requiring conducting polymers in aqueous solutions (Mirmohseni & Houjaghan, 2008).
Photodegradation Protective Properties
- UV-Protection in Films : Studies have shown that derivatives of 4-Methoxybenzenesulfonic acid, like BP-4, offer protective properties against photodegradation in polyvinyl acetate thin films. This is crucial for materials exposed to UV radiation, where maintaining structural integrity is essential (Bubev, Georgiev, & Machkova, 2016).
Mass Spectrometry
- Reduction-Inhibiting Matrix : In mass spectrometry, 4-Methoxybenzenesulfonic acid has been used as a reduction-inhibiting matrix. This application is significant in enhancing the quality of mass spectra, particularly in the analysis of peptides, nucleosides, and other polar compounds (Visentini, Nguyen, & Bertrand, 1991).
Electrochemical Applications
- Electrochemical Oxidation of Aromatic Amines : The compound has been used in studies focusing on the electrochemical oxidation of aromatic amines. This research is pivotal in understanding the electrochemical behaviors of various compounds and their potential applications in environmental remediation and wastewater treatment (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Luminescent Materials
- Luminescent Coordination Polymers : Research has demonstrated the synthesis of luminescent ladder-like lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate. These materials have potential applications in optoelectronics and sensing technologies (Yang, Rivers, McCarty, Wiester, & Jones, 2008).
Safety And Hazards
properties
IUPAC Name |
4-methoxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYVYUZADLIDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345471 | |
Record name | 4-Methoxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzenesulfonic acid | |
CAS RN |
5857-42-1 | |
Record name | 4-Methoxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5857-42-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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